6-tert-butyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one
Description
6-tert-butyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a piperazine ring attached to a pyrimidinone core
Properties
IUPAC Name |
4-tert-butyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)16-13-17(24)21-18(20-16)23-11-9-22(10-12-23)14-7-5-6-8-15(14)25-4/h5-8,13H,9-12H2,1-4H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMURMOHTORSQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine intermediate reacts with 2-methoxyphenylpiperazine.
Addition of the tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction using tert-butyl bromide in the presence of a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The pyrimidinone core can be reduced to a pyrimidine under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
6-tert-butyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-tert-butyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It is believed to exert its effects through:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Inhibition of Enzymes: It may inhibit certain enzymes, leading to altered biochemical pathways.
Modulation of Signaling Pathways: The compound can influence signaling pathways, such as the NF-kB inflammatory pathway, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methoxyphenol: A phenolic antioxidant used in various applications.
2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): Another antioxidant with similar structural features.
Uniqueness
6-tert-butyl-2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4(3H)-one is unique due to its combination of a pyrimidinone core with a piperazine ring and a methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
